molecular formula C8H6FN3S B046537 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 114058-91-2

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B046537
M. Wt: 195.22 g/mol
InChI Key: YJFTVTOWNFZLSW-UHFFFAOYSA-N
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Description

"5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for a broad spectrum of biological activities. The introduction of a fluorophenyl group into the 1,2,4-triazole structure has been shown to produce compounds with new properties, prompting further research into this subclass of triazole derivatives.

Synthesis Analysis

The synthesis of triazole derivatives, including "5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, starting from appropriate precursors. The synthesis process is aimed at combining 1,2,4-triazole with pharmacologically active fragments to explore new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as single crystal X-ray diffraction. This method provides insight into the arrangement of atoms within the compound and the types of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and π-π interactions.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, forming new compounds with distinct properties. The presence of functional groups like thiol allows for further chemical modifications, leading to a wide range of derivatives with potential pharmacological applications.

Physical Properties Analysis

The physical properties of "5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol" derivatives, such as solubility, melting point, and crystal structure, are determined using standard laboratory techniques. These properties are crucial for understanding the compound's stability, solubility, and suitability for further applications.

Chemical Properties Analysis

The chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine affects the compound's reactivity and interaction with biological targets. Studies on triazole derivatives reveal their potential as biologically active molecules with applications in medicinal chemistry.

  • Analysis of intermolecular interactions and structural characterization of triazole derivatives (Panini et al., 2014)
  • Synthesis and exploration of physical-chemical properties of triazole derivatives (Bihdan & Parchenko, 2017; 2018)
  • Spectroscopic characterization and quantum chemical computations of triazole molecules for structural insights (Gökce et al., 2016)

Scientific Research Applications

  • Biological Activity : S-substituted derivatives of 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols demonstrate potential for synthesizing biologically active compounds and pharmacophore modification (Хільковець, 2021).

  • Antimicrobial and Antifungal Properties : New fluorophenyl-containing 1,2,4-triazoles exhibit promising antimicrobial and antifungal activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Бігдан, 2021). Additionally, 2,4-dichloro-5-fluorophenyl-containing thiazolotriazoles have shown excellent anti-inflammatory, analgesic, and antimicrobial properties (Karthikeyan, 2009).

  • Corrosion Inhibition : Fatty acid triazoles, including derivatives of 1,2,4-triazoles, are effective in inhibiting mild steel corrosion in hydrochloric and sulfuric acids, varying in efficiency with concentration and solution temperature (Quraishi & Jamal, 2002).

  • Antitumor Activity : Several synthesized derivatives of 1,2,4-triazoles, including those with 2,4-dichloro-5-fluorophenyl moiety, have demonstrated significant antitumor activity against various cancer cell lines (Bhat et al., 2009).

  • Photodynamic Therapy : Metal-free zinc(II) and lead(II) phthalocyanines with 1,2,4-triazole rings show potential as photosensitizers for photodynamic therapy applications (Mısır et al., 2021).

  • Physical and Chemical Properties : Studies on physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives suggest potential for further development of new compounds with therapeutic applications (Bihdan & Parchenko, 2017).

Safety And Hazards

As with any chemical compound, handling “5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. The specific hazards associated with this compound aren’t available, but compounds containing similar functional groups can be irritants and should be handled with care .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFTVTOWNFZLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150643
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

114058-91-2
Record name 5-(4-Fluorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114058-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114058912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Gupta, DK Jain - Journal of advanced pharmaceutical …, 2015 - ncbi.nlm.nih.gov
A large number of 1, 2, 4-triazole-containing ring system have been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory, central …
Number of citations: 74 www.ncbi.nlm.nih.gov
L Lin, H Liu, DJ Wang, YJ Hu, XH Wei - Bulletin of the Chemical Society of …, 2017 - ajol.info
Twelve novel triazolothiadiazole derivatives were synthesized from 4-amino-5-substituted-4H-1, 2, 4-triazole-3-thiols with various aromatic carboxylic acids by cyclization in the …
Number of citations: 13 www.ajol.info
M Chen, XF Wang, SS Wang, YX Feng, F Chen… - Journal of Fluorine …, 2012 - Elsevier
Thiocarbohydrazide and substituted benzoyl hydrazine were used as starting materials to synthesize fifteen fluorinated 3,5-disubstituted-4H-1,2,4-triazol-4-amines. All the title …
Number of citations: 33 www.sciencedirect.com
LH Al-Wahaibi, G Akilandeswari, R Anusha… - Journal of Molecular …, 2019 - Elsevier
A thorough examination of weak interactions present in the crystal structure of the title compound was investigated. Intramolecular Csingle bondH⋯N and F⋯S interactions make the …
Number of citations: 11 www.sciencedirect.com
H Yang, R Yan, Y Jiang, Z Yang, X Zhang… - European Journal of …, 2020 - Elsevier
A new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed and synthesized as potent epidermal growth factor receptor inhibitors. In particular, compound 10c exhibited …
Number of citations: 15 www.sciencedirect.com
M Chen, L Chen, X Zhu, X Wang, Q Li… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
Twelve cyclanone O-(2-(3-aryl-4-amino-4H-1,2,4-triazol-3-yl)thio)acetyl)oxime derivatives were synthesized and their structures were confirmed by spectroscopy (IR, 1 H NMR, 13 C …
Number of citations: 6 www.tandfonline.com
MX Liu, TB Wei, Q Lin, YM Zhang - … Acta Part A: Molecular and Biomolecular …, 2011 - Elsevier
A novel colorimetric cation sensor bearing phenol, thiol and HCN groups was designed and synthesized. In a DMSO/H 2 O (9:1, v/v) solution, the sensor exhibited highly selective …
Number of citations: 52 www.sciencedirect.com
TJ Cheeseright, M Holm, F Lehmann… - Journal of medicinal …, 2009 - ACS Publications
p38 MAP kinase has received considerable interest in the pharmaceutical industry and remains a valid and interesting target for the treatment of inflammation. To discover novel p38 …
Number of citations: 60 pubs.acs.org
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in

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